molecular formula C7H11NOS2 B2398797 3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 51216-57-0

3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2398797
CAS No.: 51216-57-0
M. Wt: 189.29
InChI Key: MXHQWZMSUCHFJN-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a chemical compound belonging to the 4-thiazolidinone class, a scaffold recognized in medicinal chemistry as a privileged structure for designing new bioactive molecules . This specific derivative, with a sec-butyl group at the N3 position and a thioxo group at the C2 position, serves as a versatile building block in organic and medicinal chemistry research . The core 4-thiazolidinone structure is a well-established pharmacophore, and its derivatives are frequently investigated for a wide spectrum of biological activities . Researchers explore these compounds for their potential in developing new therapeutic agents, with published studies indicating activities including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and antioxidant properties . The exocyclic double bond at the C5 position, which can be introduced via Knoevenagel condensation, is a critical structural feature often explored to optimize biological activity and fine-tune the properties of the resulting molecules . This product is intended for research and development applications only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for household use.

Properties

IUPAC Name

3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS2/c1-3-5(2)8-6(9)4-11-7(8)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHQWZMSUCHFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Cyclocondensation

The most efficient approach for constructing the thiazolidinone core involves one-pot multicomponent reactions (MCRs). A widely adopted protocol combines a primary amine (butan-2-amine), a carbonyl compound (e.g., aldehyde or ketone), and thioglycolic acid under dehydrating conditions. For example, microwave-assisted MCRs using butan-2-amine, aryl aldehydes, and thioglycolic acid in ethanol with sodium hydroxide as a base yield 3-(Butan-2-yl)-4-thiazolidinones in 40–67% yield. The reaction proceeds via initial imine formation between the amine and aldehyde, followed by nucleophilic attack of the thiol group on the imine carbon and subsequent cyclization (Scheme 1).

Key Reaction Parameters :

  • Solvent : Ethanol or benzene (Dean–Stark conditions).
  • Catalyst/Base : Sodium hydroxide or potassium carbonate.
  • Temperature : Reflux (80–100°C) or microwave irradiation (30–50W).
  • Reaction Time : 18–30 minutes under microwave vs. 18 hours under reflux.

Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields compared to conventional heating.

Cyclocondensation with α-Mercapto Carboxylic Acids

An alternative route involves cyclocondensation of butan-2-amine with α-mercapto carboxylic acids (e.g., thioglycolic acid) and aldehydes. For instance, reacting butan-2-amine, benzaldehyde, and thioglycolic acid in acetic acid under reflux forms the thiazolidinone ring via sequential imine formation, thiol addition, and cyclodehydration. This method typically achieves 50–60% yields but requires rigorous purification via column chromatography.

Optimization Strategies :

  • Green Chemistry : Aqueous potassium carbonate as a base improves atom economy and reduces toxicity.
  • Solvent-Free Conditions : Neat reactions under microwave irradiation enhance reaction rates and yields.

Three-Component Reaction with Isothiocyanates

A less conventional but versatile method employs isothiocyanates as sulfur donors. Reaction of butan-2-amine, an isothiocyanate (e.g., phenyl isothiocyanate), and dimethyl acetylenedicarboxylate (DMAD) in acetonitrile produces 3-(Butan-2-yl)-2-sulfanylidene-4-thiazolidinone via a Michael addition-cyclization cascade. This method offers modularity for C5 functionalization but suffers from lower yields (30–40%) due to competing side reactions.

Analytical Validation and Characterization

Synthetic success is confirmed through spectral analysis:

  • FT-IR : A thiocarbonyl (C=S) stretch at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹.
  • ¹H NMR : Diastereotopic protons on the thiazolidinone methylene group (δ 3.69–3.80 ppm) and a singlet for the NH proton (δ 5.21–5.77 ppm).
  • X-ray Crystallography : Confirms Z-configuration of exocyclic double bonds in crystalline derivatives.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Conditions Advantages
Microwave-Assisted MCR 60–67 30 min Ethanol, NaOH, 50W Fast, high yield, green
Conventional Reflux 40–45 18 h Benzene, Dean–Stark Scalable, no specialized equipment
Lawesson’s Thionation 80–85 4–6 h Toluene, 110°C High purity, avoids multicomponent steps
Isothiocyanate Route 30–40 24 h Acetonitrile, r.t. Modular C5 functionalization

Chemical Reactions Analysis

Types of Reactions: 3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The hydrogen atoms on the thiazolidinone ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are used under controlled conditions to introduce new functional groups.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that thiazolidinone derivatives, including 3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one, may possess anticancer properties. Studies have explored their cytotoxic effects against several cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and A2780 (ovarian cancer) cells. The compound's mechanism of action is believed to involve the inhibition of specific enzymes related to cancer progression, making it a candidate for further pharmacological evaluation .

Antimicrobial Activity
Thiazolidinones have been extensively studied for their antibacterial and antifungal activities. The structural similarity of these compounds to penicillin derivatives has led to investigations into their efficacy against various pathogens. Preliminary results suggest that this compound may exhibit significant antimicrobial properties, potentially serving as a lead compound for new antibiotic development .

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that derivatives of thiazolidinones can effectively inhibit these enzymes, suggesting potential therapeutic applications in neuroprotection and cognitive enhancement .

Antioxidant Activities
In addition to enzyme inhibition, the antioxidant properties of thiazolidinone derivatives are being explored. These compounds may scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The structure–activity relationship studies indicate that modifications to the thiazolidinone ring can enhance antioxidant activity .

Material Science

Development of Advanced Materials
The unique chemical structure of this compound allows for its use in synthesizing advanced materials such as polymers and coatings. Its reactivity can be exploited in multi-component reactions to create complex materials with tailored properties for specific applications in coatings or biomedical devices.

Case Study 1: Anticancer Activity

A study conducted on a series of thiazolidinone derivatives demonstrated that compounds similar to this compound exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines. The research highlighted the importance of structural modifications in enhancing anticancer efficacy.

Case Study 2: Enzyme Inhibition

In a pharmacological study focusing on enzyme inhibition, derivatives were synthesized and tested for their inhibitory effects on AChE and BChE. Results showed promising inhibition rates, suggesting that these compounds could be developed into therapeutic agents for treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring but different substituents.

    Thiazolidines: Reduced forms of thiazolidinones.

    Sulfoxides and Sulfones: Oxidized derivatives of thiazolidinones.

Uniqueness: 3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the butan-2-yl group and the sulfanylidene moiety, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Biological Activity

3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure facilitates various interactions with biological targets, leading to diverse therapeutic applications.

The synthesis of this compound typically involves the cyclization of butan-2-ylamine with carbon disulfide and chloroacetic acid under basic conditions. This reaction forms the thiazolidinone ring, which is crucial for its biological activity. The compound has a molecular formula of C₇H₁₁NOS₂ and exhibits properties that make it suitable for further modifications and applications in drug discovery .

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this thiazolidinone showed minimum inhibitory concentrations (MICs) ranging from 125 μg/mL to 15.62 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Additionally, the antioxidant activity was assessed using the DPPH radical scavenging assay, revealing a range of scavenging activities from 3.60% to 94.40% .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Thiazolidinones have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can significantly reduce cell viability in various cancer cell lines, indicating their potential as lead compounds in cancer therapy .

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors within biological systems. These interactions can lead to alterations in enzyme activity or cellular signaling pathways, contributing to its antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazolidinones:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerate to Excellent (MIC: 15.62 - 125 μg/mL)Significant reduction in cell viability
Thiazolidine Derivative AStructureHigh (MIC: 10 μg/mL)Moderate
Thiazolidine Derivative BStructureLow (MIC: >200 μg/mL)High

Case Studies

Several case studies have explored the biological activities of thiazolidinone derivatives:

  • Antimicrobial Study : A series of N-substituted thiazolidinones were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited superior activity compared to standard antibiotics like ampicillin .
  • Antioxidant Evaluation : Another study assessed the antioxidant potential of these compounds using various assays, revealing promising results that suggest their utility in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Butan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one with high purity?

  • Methodology : The synthesis typically involves multi-step organic reactions, including condensation and cyclization steps. Key solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are used to enhance reaction efficiency. Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may act as catalysts, depending on the reaction step. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and minimize by-products .
  • Example Protocol :

  • Step 1: Condensation of thiosemicarbazide with sec-butylamine in DMSO at 80°C for 6 hours.
  • Step 2: Cyclization using acetic anhydride under reflux.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions.
  • Infrared Spectroscopy (IR) : Identification of thione (C=S) and carbonyl (C=O) stretches (~1250 cm⁻¹ and ~1700 cm⁻¹, respectively).
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction using a Bruker X8 APEX diffractometer (MoKα radiation, λ = 0.71073 Å). Data refinement with SHELXL/SHELXS software for structure solution. Key parameters include:

  • Unit Cell : Triclinic or monoclinic systems (e.g., P1 or P21/c space groups).
  • Hydrogen Bonding : C—H⋯O/S interactions stabilize crystal packing, forming inversion dimers (e.g., R₂²(10) motifs) .
    • Example Data :
ParameterValue (Å/°)
Bond length (C=S)1.65–1.68 Å
Dihedral angle (thiazolidinone ring)5.8–87.2°

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for thiazolidinone derivatives based on this compound?

  • Methodology : Compare structural analogs with variations in substituents (e.g., halogens, alkoxy groups) using biological assays (e.g., enzyme inhibition). For example:

Compound VariationBiological Activity Trend
Ethoxy → Methoxy substituentIncreased lipophilicity
Ethoxy → Chloro substituentEnhanced enzyme binding
  • Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like α-glucosidase .

Q. How can researchers address contradictions in biological activity data across studies on similar thiazolidinone derivatives?

  • Methodology :

  • Purity Verification : Re-analyze compounds via HPLC and elemental analysis to exclude impurities.
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls.
  • Structural Confirmation : Revisit crystallographic data to rule out polymorphic or tautomeric forms .

Q. What computational approaches are suitable for predicting the binding affinity and pharmacokinetic properties of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions with biological membranes using GROMACS.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–80%) and blood-brain barrier penetration.
  • Collision Cross-Section (CCS) : Ion mobility spectrometry (e.g., [M+H]+ CCS = 220.2 Ų) correlates with conformational stability .

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